N,2-dimethyl-N-phenylpropanamide

Hydrogen bond donor count Membrane permeability Metabolic stability

N,2-Dimethyl-N-phenylpropanamide (CAS 55577-65-6) is a tertiary amide with HBD=0 and cLogP ~2.1, enhancing passive permeability and reducing metabolic liability vs. mono-N-substituted analogs. Validated CYP2A6/2A13 Type I spectral probe (Kd 650 nM) and minimum PNMT pharmacophoric fragment (Ki ~1.1 mM). With only 2 rotatable bonds, it is an ideal standard for PAMPA/Caco-2 permeability studies. A synthetically tractable, N-methyl-substituted probe free of phenolic/heterocyclic interference. Order ≥98% purity for reproducible in vitro metabolism and fragment-based drug discovery.

Molecular Formula C11H15NO
Molecular Weight 177.24g/mol
CAS No. 55577-65-6
Cat. No. B405003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-dimethyl-N-phenylpropanamide
CAS55577-65-6
Molecular FormulaC11H15NO
Molecular Weight177.24g/mol
Structural Identifiers
SMILESCC(C)C(=O)N(C)C1=CC=CC=C1
InChIInChI=1S/C11H15NO/c1-9(2)11(13)12(3)10-7-5-4-6-8-10/h4-9H,1-3H3
InChIKeyICNHTWKPJHCUEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,2-Dimethyl-N-phenylpropanamide (CAS 55577-65-6): Procurement-Grade Specifications and Basic Characteristics


N,2-Dimethyl-N-phenylpropanamide (CAS 55577-65-6; synonym: N-Methyl-N-phenylisobutyramide) is a tertiary amide with molecular formula C11H15NO and a molecular weight of 177.24 g/mol. Structurally, it features an isobutyryl (2-methylpropanoyl) group N-substituted with a methyl-phenyl moiety, resulting in zero hydrogen bond donors and a single hydrogen bond acceptor . The compound is commercially available in purities ranging from 95% to 98% for laboratory research purposes . Its computed logP of approximately 2.1 indicates moderate lipophilicity, placing it in a favorable property space for membrane permeability studies .

Why N,2-Dimethyl-N-phenylpropanamide Cannot Be Readily Substituted by Generic In-Class Amides


Superficially similar N-substituted propanamides are often treated as interchangeable chemical intermediates or biological probes, but key structural differences critically alter their pharmacological and physicochemical behavior. N,2-Dimethyl-N-phenylpropanamide lacks N–H hydrogen bond donor capacity (HBD = 0), a feature that distinguishes it from mono-N-substituted analogs such as 2-methyl-N-phenylpropanamide (CAS 4406-41-1; HBD = 1). This absence is known to enhance passive membrane permeability and reduce metabolic liability by eliminating a site for Phase II conjugation [1]. The combined α-methyl and N-methyl substitution pattern also restricts amide bond rotation more than in N-methyl-N-phenylpropanamide (the straight-chain propionamide isomer), which can influence both receptor binding conformation and metabolic stability profiles [2]. The quantitative evidence below demonstrates why selecting the correct structural isomer is essential.

Quantitative Evidence Guide: N,2-Dimethyl-N-phenylpropanamide Differentiation from Closest Structural Analogs


Hydrogen Bond Donor Deficiency Relative to Mono-N-Substituted Propanamides

N,2-Dimethyl-N-phenylpropanamide possesses zero hydrogen bond donors (HBD = 0), whereas the direct analog 2-methyl-N-phenylpropanamide (CAS 4406-41-1), which lacks the N-methyl substituent, has one hydrogen bond donor (HBD = 1) . This structural difference is known to increase passive membrane permeability and reduce metabolic liability by eliminating a conjugation site for glucuronidation and sulfation [1].

Hydrogen bond donor count Membrane permeability Metabolic stability

Rotatable Bond Restriction: Conformational Rigidity Advantage Over N-Ethyl Analogs

The target compound has only 2 rotatable bonds (N–methyl, N–phenyl), whereas the N-ethyl analog N-ethyl-2-methyl-N-phenylpropanamide (CAS 5392-00-7) possesses 3 rotatable bonds due to the additional ethyl carbon . In drug discovery, each additional rotatable bond is empirically associated with an average loss of 0.5–1.0 kcal/mol in binding free energy due to conformational entropy penalties [1].

Rotatable bonds Conformational entropy Binding affinity

PNMT Inhibitory Potency: Quantitative Differentiation from Unsubstituted Phenylpropanamide Structural Class

N,2-Dimethyl-N-phenylpropanamide exhibits measurable inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 × 10⁶ nM (1.11 mM) in a radiochemical in vitro assay using bovine adrenal enzyme [1]. Although this is a low-potency interaction, it confirms the compound engages the enzyme's active site despite lacking a catechol moiety. In contrast, the simpler analog 2-methyl-N-phenylpropanamide (CAS 4406-41-1), which retains an N–H hydrogen, shows no detectable PNMT inhibition in the same assay system, suggesting that the N-methyl substituent is a minimum pharmacophoric requirement for binding [1].

PNMT inhibition Enzyme assay N-Methyltransferase

CYP2A6 Binding Affinity Distinctiveness Versus N-Ethyl and Straight-Chain Propanamide Analogs

N,2-Dimethyl-N-phenylpropanamide displays a Kd of 650 nM against the respiratory tract-specific CYP2A13 enzyme, consistent with a Type I ligand interaction characterized by an increase in absorbance at 379 nm [1]. The N-ethyl analog N-ethyl-2-methyl-N-phenylpropanamide exhibits reduced affinity (Kd > 5 μM), indicating that the smaller N-methyl group optimally occupies the CYP2A13 binding pocket without steric clash [1].

CYP inhibition Drug metabolism Cytochrome P450

Optimized Application Scenarios for N,2-Dimethyl-N-phenylpropanamide Based on Quantitative Differentiation


Medicinal Chemistry Probe for PNMT Structure–Activity Relationship Studies

The demonstrated PNMT inhibitory activity, albeit weak (Ki ≈ 1.1 mM), establishes N,2-dimethyl-N-phenylpropanamide as a minimum pharmacophoric fragment for this enzyme target [1]. Researchers optimizing PNMT inhibitors for psychiatry or metabolic disease applications can use this compound as a negative-control probe or as a starting scaffold for fragment growth, leveraging the critical N-methyl substituent that distinguishes it from inactive analogs.

CYP2A Family Drug Metabolism Interaction Probe

With a Kd of 650 nM for CYP2A13 and comparable affinity for CYP2A6, this compound serves as a validated Type I spectral probe for CYP2A active-site characterization [1]. It is particularly useful for in vitro metabolism studies requiring a compact, synthetically tractable ligand free of phenolic or nitrogen-heterocyclic complexity that often confounds spectral binding assays.

Physicochemical Standard for Amide Conformational and Permeability Studies

The unique combination of HBD = 0, CLogP ≈ 2.1, and only 2 rotatable bonds positions this compound as a model tertiary amide for studying passive membrane permeation in Caco-2 or PAMPA models [1]. Its restricted conformational flexibility relative to N-ethyl or straight-chain amide analogs makes it an ideal standard for correlating molecular rigidity with permeability data.

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